![molecular formula C8H12BrN3O B12938482 2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-42-6](/img/structure/B12938482.png)
2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-aryl-1-ethanone with dialkyl azodicarboxylate in the presence of a catalyst such as isoquinoline . This method provides good yields and operational simplicity. Another approach involves the use of ammonium bromide and oxone to synthesize alpha-bromoketones from secondary alcohols .
Análisis De Reacciones Químicas
2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Elimination Reactions: The compound can undergo elimination reactions, such as the E2 mechanism, where the reaction rate depends on the concentration of both the substrate and base.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds, such as:
2-Bromo-1-aryl-1-ethanone: Similar in structure but with different substituents on the aryl group.
2-Bromo-1-(4-dimethylamino-phenyl)-ethanone: Another bromoketone with different substituents on the phenyl group.
2-Bromo-1-(4-(methylthio)phenyl)ethanone: A bromoketone with a methylthio substituent on the phenyl group.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Propiedades
Número CAS |
88723-42-6 |
|---|---|
Fórmula molecular |
C8H12BrN3O |
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
2-bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H12BrN3O/c1-2-3-10-8-11-5-6(12-8)7(13)4-9/h5H,2-4H2,1H3,(H2,10,11,12) |
Clave InChI |
WVMSQAULXBZDQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC=C(N1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


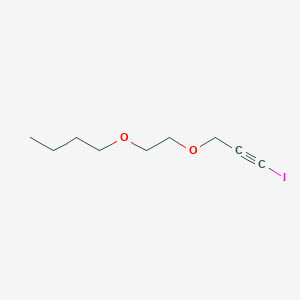
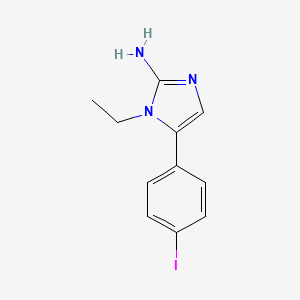

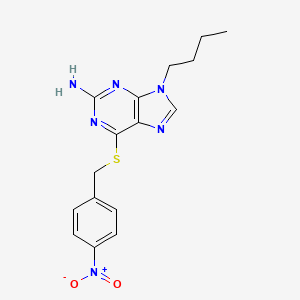
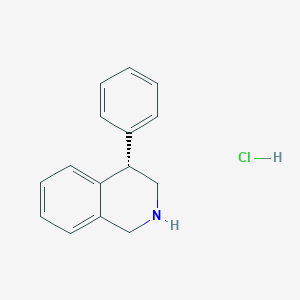
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
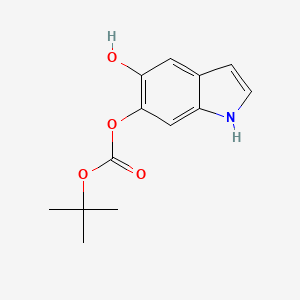
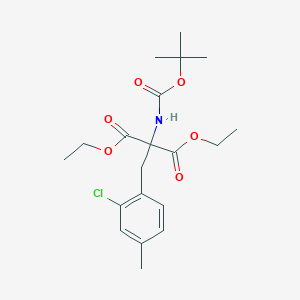

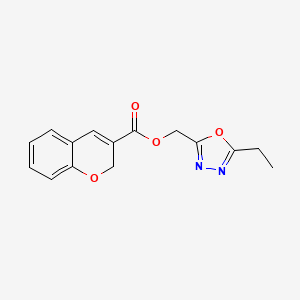
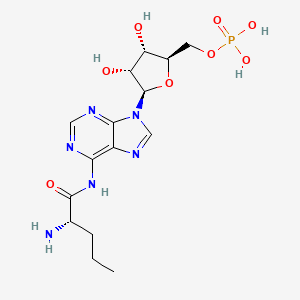
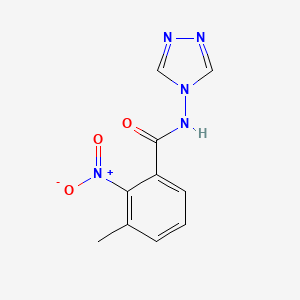
![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)

